(R)-2-Methoxy-N-(5,6,7,8-tetrahydroquinolin-8-yl)acetamide
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Overview
Description
2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide is a chemical compound with a complex structure that includes a methoxy group, a tetrahydroquinoline ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the Acetamide Group: The acetamide group can be formed by reacting the amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives with reduced functional groups.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-[(4S,7R,8R)-8-methoxy-4,7,10-trimethyl-11-oxo-5-(5-pyrimidinylmethyl)-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]acetamide
- 2-methoxy-N-[(4S,7R,8R)-8-methoxy-5-[(2-methoxyphenyl)methyl]-4,7,10-trimethyl-11-oxo-2-oxa-5,10-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]acetamide
Uniqueness
2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide is unique due to its specific structural features, such as the tetrahydroquinoline ring and the methoxy group, which confer distinct chemical properties and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-methoxy-N-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-8-11(15)14-10-6-2-4-9-5-3-7-13-12(9)10/h3,5,7,10H,2,4,6,8H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
DEMYVJCZTZGOJK-SNVBAGLBSA-N |
Isomeric SMILES |
COCC(=O)N[C@@H]1CCCC2=C1N=CC=C2 |
Canonical SMILES |
COCC(=O)NC1CCCC2=C1N=CC=C2 |
Origin of Product |
United States |
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